Product packaging for Optalidon(Cat. No.:CAS No. 60382-50-5)

Optalidon

Cat. No.: B1195832
CAS No.: 60382-50-5
M. Wt: 649.7 g/mol
InChI Key: YTEZOIYKTFWJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The product historically known under the brand name Optalidon is composed of active ingredients that are of significant interest for biochemical and pharmacological research. The primary components are Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) of the pyrazole class, and Caffeine, a central nervous system stimulant . Propyphenazone functions as a non-narcotic analgesic and is documented for its role in pain relief . Research into its mechanism suggests it exerts its effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation. Concurrently, Caffeine is known to act as a non-selective antagonist of adenosine receptors, which can influence neuronal activity and vascular tone . The synergistic interaction between these compounds has been a subject of scientific investigation to understand their combined pharmacokinetic and pharmacodynamic profiles . This product is provided as a standard for use in analytical and research applications, such as assay development, quality control testing, and metabolic studies. It is supplied with the explicit understanding that it is For Research Use Only (RUO). This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H43N9O6 B1195832 Optalidon CAS No. 60382-50-5

Properties

CAS No.

60382-50-5

Molecular Formula

C32H43N9O6

Molecular Weight

649.7 g/mol

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione;1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C13H17N3O.C11H16N2O3.C8H10N4O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-9H,1-4H3;4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);4H,1-3H3

InChI Key

YTEZOIYKTFWJPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Other CAS No.

60382-50-5

Synonyms

optalidon

Origin of Product

United States

Constituent Chemical Entities of Optalidon: Focused Research Perspectives

Propyphenazone (B1202635): Molecular and Mechanistic Research

Propyphenazone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone (B3327878) class, is a significant area of pharmacological research. nih.gov Its mechanisms of action are primarily understood through its interaction with cyclooxygenase (COX) enzymes and, more recently, through its effects on transient receptor potential (TRP) channels.

Investigation of Cyclooxygenase (COX) Enzyme Inhibition Mechanisms in Research Models

Propyphenazone's established mechanism of action involves the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins (B1171923)—lipid compounds that mediate inflammation, pain, and fever. nih.gov By binding to the active sites of these enzymes, propyphenazone blocks the conversion of arachidonic acid to prostaglandin (B15479496) H2, a key precursor in the prostaglandin synthesis pathway. nih.govresearchgate.net

Research indicates that propyphenazone exhibits a relatively balanced inhibition of both the constitutively expressed COX-1 isoform and the inducible COX-2 isoform. nih.gov The COX-1 enzyme is present in most tissues and is involved in homeostatic functions, while COX-2 is primarily induced at sites of inflammation. unife.it

Further research into propyphenazone-based analogues has sought to enhance selectivity for the COX-2 enzyme. A notable study involved the irreversible coupling of propyphenazone with 4-aminoantipyrine (B1666024) to create the derivative ANT-MP. unife.itnih.gov In vitro assays demonstrated that this modification dramatically improved COX-2 selectivity. nih.gov While 4-aminoantipyrine (ANT) alone shows weak, non-selective inhibition of both isoforms, the coupled ANT-MP product displayed exceptional selectivity for COX-2, with no significant inhibition of COX-1 observed at the tested concentrations. nih.govnih.gov

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
4-Aminoantipyrine (ANT)26 ± 1.842 ± 1.10.62
ANT-MP (Propyphenazone-4-Aminoantipyrine)> 160 (No inhibition observed)0.97 ± 0.04> 165

Data sourced from a 2014 study on propyphenazone-based analogues. nih.gov

The inhibition of COX enzymes by propyphenazone directly modulates cellular pathways dependent on prostaglandins. nih.gov Prostaglandins are key signaling molecules in the inflammatory cascade. researchgate.net By reducing the synthesis of prostaglandins such as prostaglandin E2, propyphenazone diminishes the inflammatory response, reduces the sensitization of nerve endings to painful stimuli, and lowers the febrile response. nih.govresearchgate.net This modulation of prostaglandin-dependent pathways is the foundational mechanism for the analgesic, anti-inflammatory, and antipyretic effects of NSAIDs like propyphenazone. nih.govresearchgate.net

Synthetic Chemistry Research for Analogues and Prodrugs

To address the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs), research has focused on the development of mutual prodrugs using propyphenazone's structure. nih.govresearchgate.net Propyphenazone, a nonacidic pyrazole (B372694) compound, possesses analgesic properties with minimal anti-inflammatory activity. nih.govacs.org The core strategy involves using propyphenazone to temporarily mask the free carboxylic acid group of widely used acidic NSAIDs, such as ibuprofen, diclofenac, and ketoprofen. nih.govresearchgate.net This chemical modification is hypothesized to minimize gastrointestinal irritation. researchgate.net

The synthesis of these mutual prodrugs is a direct process. nih.gov A key intermediate, bromopropyphenazone (BMP), is synthesized and then used to mask the carboxylic group of the NSAIDs through an ester linkage. nih.gov The subsequent hydrolysis of this ester bond, triggered by esterase enzymes in the body, releases both the pharmacologically active metabolite of propyphenazone (3-hydroxymethyl-1-propyphenazone) and the corresponding acidic NSAID. nih.gov This co-release is designed to produce a synergistic analgesic and anti-inflammatory effect. nih.gov Research has demonstrated that these prodrugs exhibit in vivo anti-inflammatory and analgesic activities, with improved potency compared to the parent drugs individually. nih.govfigshare.com For instance, the coupling of propyphenazone with naproxen (B1676952) has been explored to achieve synergistic effects with reduced gastric irritation. zealjournals.com

Table 1: Propyphenazone-Based Mutual Prodrugs and Intermediates

Compound NameAbbreviationParent NSAIDPurpose/Role in Research
BromopropyphenazoneBMPN/AKey intermediate for synthesizing mutual prodrugs. nih.gov
Ibuprofen–propyphenazoneIB–MPIbuprofenMutual prodrug designed for synergistic analgesic/anti-inflammatory effects. nih.gov
Diclofenac–propyphenazoneDIC–MPDiclofenacMutual prodrug designed for synergistic analgesic/anti-inflammatory effects. nih.gov
Ketoprofen–propyphenazoneKET–MPKetoprofenMutual prodrug designed for synergistic analgesic/anti-inflammatory effects. nih.gov
Betahistine–propyphenazoneBET–MPBetahistineNon-hydrolyzable control compound for in vivo experiments. nih.gov

Beyond prodrug development, the propyphenazone structure has been utilized as a scaffold for designing selective cyclooxygenase-2 (COX-2) inhibitors. nih.govacs.org The rationale for developing selective COX-2 inhibitors is to achieve anti-inflammatory and analgesic effects while avoiding the gastrointestinal side effects that result from the inhibition of the COX-1 isoenzyme. mdpi.com

A significant development in this area is a compound formed by the irreversible coupling of propyphenazone and 4-aminoantipyrine, designated ANT-MP. nih.govresearchgate.net This molecule has demonstrated exceptional selectivity for the COX-2 enzyme. nih.govfigshare.com In vitro studies revealed that ANT-MP has a COX-2 IC50 of 0.97 ± 0.04 μM, with no observed inhibition of COX-1 at concentrations up to 160 μM. nih.govresearchgate.netebi.ac.uk This high degree of selectivity is a dramatic enhancement compared to its parent compounds. nih.govacs.org In vivo studies have further substantiated these findings, showing that ANT-MP produces a maximal analgesic effect in abdominal writhing assays and significant anti-inflammatory activity in carrageenan-induced paw edema models. researchgate.netfigshare.com

Table 2: In Vitro COX Inhibition Data for Propyphenazone-Derived Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
ANT-MP>1600.97 ± 0.04>165
4-Aminoantipyrine (ANT)26 ± 1.842 ± 1.10.62
Celecoxib--Reference Selective COX-2 Inhibitor nih.gov

Data sourced from studies on propyphenazone-based analogues. nih.govacs.org

Paracetamol (Acetaminophen): Fundamental Research Insights

The mechanism of action for paracetamol has been a subject of extensive research and debate. researchgate.net While it is known to inhibit the synthesis of prostaglandins, it is a weak inhibitor of both COX-1 and COX-2 enzymes in typical laboratory tests, which distinguishes it from traditional NSAIDs. wikipedia.orgnih.gov This has led to the investigation of alternative mechanisms. researchgate.net

One prominent theory was the "COX-3 hypothesis." nih.govmultiscreensite.com Research identified a splice variant of the COX-1 gene, named COX-3, which is expressed in the cerebral cortex of dogs. pnas.org This enzyme variant was found to be selectively inhibited by analgesic and antipyretic drugs like paracetamol. pnas.org This finding suggested that the central analgesic and antipyretic effects of paracetamol could be mediated through the inhibition of this specific isoenzyme in the central nervous system. nih.govresearchgate.net However, the clinical relevance of this hypothesis has been questioned, as subsequent genomic and kinetic analyses have indicated that a functional COX-3 enzyme with similar properties is not present in humans, making this selective interaction unlikely to be the primary mechanism in clinical practice. nih.govresearchgate.net Despite this, the concept that paracetamol's primary action is within the central nervous system, possibly by reducing prostaglandin synthesis through diminishing COX pathway activity, remains a key area of investigation. nih.govresearchgate.net

A growing body of evidence points to a COX-independent central mechanism for paracetamol, establishing it as a prodrug that is converted into an active metabolite within the central nervous system. nih.govathenaeumpub.com Following administration, paracetamol is deacetylated in the liver to its precursor, p-aminophenol. nih.govathenaeumpub.com This compound then reaches the brain, where it is conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form N-(4-hydroxyphenyl)-arachidonamide, better known as AM404. nih.govathenaeumpub.comwikipedia.org

This active metabolite, AM404, is central to paracetamol's analgesic effect and interacts with multiple targets. wikipedia.orgnih.gov It is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel. researchgate.netnih.gov Supraspinal (brain-level) activation of TRPV1 channels is known to produce anti-nociception. nih.gov Furthermore, AM404 modulates the endocannabinoid system. wikipedia.orgwikipedia.org It acts as an inhibitor of anandamide (B1667382) reuptake and a weak agonist of cannabinoid CB1 receptors, which increases the levels of the endogenous cannabinoid anandamide in the synapse, contributing to analgesia. athenaeumpub.comwikipedia.orgtaylorandfrancis.com

Research has elucidated a specific signaling cascade in the periaqueductal gray region of the brain where AM404 activates a TRPV1 channel–mGlu5 receptor–PLC–DAGL–CB1 receptor pathway. researchgate.netnih.gov This complex interaction ultimately reinforces the activity of descending serotonergic pathways, which are crucial for pain modulation. researchgate.netnih.gov More recent studies also suggest that AM404 can be generated in peripheral sensory neurons and may directly inhibit pain-specific sodium channels (NaV1.7 and NaV1.8), indicating a potential peripheral component to its mechanism of action. pnas.org

Table 3: Key Molecules in Paracetamol's Central Mechanism of Action

Compound/ReceptorRole/Function
Paracetamol (Acetaminophen)Prodrug that initiates the metabolic cascade. nih.gov
p-aminophenolDeacetylated metabolite of paracetamol; precursor to AM404. athenaeumpub.com
AM404Active metabolite responsible for analgesic effects via multiple targets. nih.govwikipedia.org
FAAH (Fatty Acid Amide Hydrolase)Enzyme in the brain that synthesizes AM404. nih.govathenaeumpub.com
TRPV1 ChannelPotently activated by AM404, leading to anti-nociception. researchgate.netnih.gov
CB1 ReceptorWeakly activated by AM404; involved in endocannabinoid signaling. athenaeumpub.comtaylorandfrancis.com
AnandamideEndocannabinoid whose synaptic concentration is increased by AM404. taylorandfrancis.com

Studies on Paracetamol Metabolism and Bioactive Metabolite Formation in Pre-clinical Contexts

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic agent whose metabolism is complex and leads to the formation of several metabolites, some of which possess biological activity. nih.gov

The biotransformation of paracetamol occurs primarily in the liver through three main metabolic pathways: glucuronidation, sulfation, and oxidation. nih.govderangedphysiology.com

Glucuronidation: This is the main metabolic route, accounting for a significant portion of paracetamol clearance. nih.govderangedphysiology.com The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate paracetamol with glucuronic acid to form a water-soluble, inactive metabolite. nih.gov

Sulfation: This pathway is carried out by sulfotransferase (SULT) enzymes, which transfer a sulfo group to paracetamol, also resulting in an inactive, water-soluble conjugate. nih.govclinpgx.org This pathway can become saturated at higher concentrations of the drug. nih.govclinpgx.org

Oxidation: A minor portion of paracetamol is metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP2E1. derangedphysiology.com This oxidative pathway generates a highly reactive and potentially toxic intermediate metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govderangedphysiology.com Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH), a process that can be spontaneous or catalyzed by glutathione-S-transferases (GSTs). nih.gov

Table 1: Major Enzymatic Pathways in Paracetamol Metabolism

Pathway Key Enzymes Metabolite Type Significance
Glucuronidation UDP-glucuronosyltransferases (UGTs) Inactive, water-soluble conjugate Major route of elimination. nih.govderangedphysiology.com
Sulfation Sulfotransferases (SULTs) Inactive, water-soluble conjugate Important elimination pathway, but saturable. nih.govclinpgx.org

| Oxidation | Cytochrome P450 (e.g., CYP2E1) | Reactive intermediate (NAPQI) | Minor pathway at therapeutic levels; produces a toxic metabolite detoxified by glutathione. nih.govderangedphysiology.com |

While most metabolites of paracetamol are inactive, some play a crucial role in its biological effects.

The metabolite N-acetyl-p-benzoquinone imine (NAPQI) is of high significance primarily in the context of overdose. When glucuronidation and sulfation pathways are saturated, more paracetamol is shunted to the CYP450 pathway, leading to increased NAPQI production. researchgate.net If glutathione stores are depleted, NAPQI can covalently bind to cellular proteins, leading to cellular dysfunction and injury. derangedphysiology.comresearchgate.net

Conversely, another metabolic pathway has been identified that produces a bioactive metabolite responsible for some of paracetamol's analgesic effects. In the brain, paracetamol is deacetylated to p-aminophenol. athenaeumpub.com This compound is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-(4-hydroxyphenyl)-arachidonamide (AM404) . nih.govathenaeumpub.com Research suggests that AM404 is a key mediator of paracetamol's analgesic activity, acting on the endocannabinoid and transient receptor potential vanilloid-1 (TRPV1) systems within the central nervous system. nih.gov

Caffeine (B1668208): Academic Investigations of Molecular Interactions

Caffeine is a methylxanthine that acts as a psychostimulant. frontiersin.org Its molecular actions have been a subject of extensive academic research.

The primary and most well-established mechanism of action for caffeine at typical dietary concentrations is the antagonism of adenosine (B11128) receptors. nih.govresearchgate.net Adenosine is an endogenous neuromodulator that generally exerts inhibitory effects in the central nervous system. By blocking adenosine receptors, caffeine effectively removes this "brake," leading to its stimulant effects.

Caffeine is a non-selective antagonist, meaning it blocks all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.govresearchgate.net

A1 and A2A Receptors: The antagonism of A1 and A2A receptors is considered most relevant to caffeine's effects on alertness, cognition, and motor activity. frontiersin.orgnih.gov These high-affinity receptors are tonically activated by endogenous adenosine. researchgate.net The A2A receptors are found in high concentrations in dopamine-rich areas of the brain, and their interaction with dopamine (B1211576) receptors is a key area of research. nih.gov

A2B and A3 Receptors: These are lower-affinity receptors, and their blockade likely requires higher concentrations of caffeine.

This antagonism of adenosine receptors is the foundation for caffeine's various physiological effects, from increased wakefulness to modulation of neurotransmitter systems. nih.govnih.gov

Table 2: Adenosine Receptors Antagonized by Caffeine

Receptor Subtype Affinity for Caffeine Location Example Primary Associated Effect of Antagonism
A1 High Widespread in brain Increased neuronal firing
A2A High Dopamine-rich brain regions (e.g., striatum) Psychostimulant effects, modulation of motor control. nih.gov
A2B Low Various tissues Action at higher caffeine concentrations

| A3 | Low | Various tissues | Action at higher caffeine concentrations |

Comprehensive Research on Adenosine Receptor Antagonism

A1 and A2A Adenosine Receptor Subtype Specificity Studies

Caffeine, a primary component, is extensively studied for its interaction with adenosine receptors. It acts as a non-selective antagonist at adenosine receptors, with research indicating comparable in vitro affinity for the A1, A2A, and A2B subtypes, and a lower affinity for the A3 receptor. imrpress.com The primary psychostimulant effects are mediated through the blockade of A1 and A2A receptors, which are stimulated by physiological levels of endogenous adenosine. imrpress.comnih.gov

While broadly non-selective, some functional studies in vivo suggest a degree of preferential activity. In analyses of motor activity, caffeine's profile sometimes more closely resembles that of a preferential A1 receptor antagonist, as it more potently counteracts the motor depression induced by A1 receptor agonists compared to A2A agonists. imrpress.comimrpress.com The stimulatory effects of caffeine are primarily linked to the blockade of the A2A receptor, while A1 receptor antagonism appears to modulate this stimulant effect. researchgate.net Further research has explored caffeine's role as a potential inverse agonist at the A2A receptor, meaning it may suppress the receptor's spontaneous activity in the absence of an agonist. acs.org The interaction is characterized by the caffeine molecule binding to the same location on the receptor as adenosine, thereby inhibiting the natural ligand's effects. proteopedia.org

Table 1: Caffeine Affinity for Human Adenosine Receptor Subtypes Note: Ki values represent the concentration of the ligand required to occupy 50% of the receptors; a lower value indicates higher binding affinity. Data is compiled from various scientific sources and may vary based on experimental conditions.

Receptor SubtypeReported Ki (nM) Range
A1 12,000 - 40,000
A2A 2,400 - 20,000
A2B > 100,000
A3 36,000 - 80,000
Development and Application of Modified Caffeine Molecules as Receptor Probes in Research

The caffeine molecule serves as a foundational scaffold for the development of more specific and potent research tools. universiteitleiden.nl By experimenting with the addition of various atomic groups to the core caffeine structure, biochemists have engineered modified molecules, or analogs, that exhibit enhanced binding affinity and selectivity for specific adenosine receptor subtypes. universiteitleiden.nl

These synthetic derivatives are crucial for advancing receptor research. For example, selective antagonists like 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) for the A1 receptor and KW 6002 for the A2A receptor allow researchers to isolate the specific roles of each receptor subtype in physiological processes. nih.gov Another modified molecule, 8-(3-chlorostyryl)caffeine (B119740) (CSC), has been used as a selective A2a antagonist in research models. nih.gov These probes can be further modified, for instance by attaching a molecule that emits light, which enables the labeling and visualization of adenosine receptors, helping to map their distribution and function in tissues. universiteitleiden.nl This application of modified caffeine molecules is pivotal for understanding disease mechanisms where adenosine receptors are implicated, such as in certain tumors that exploit adenosine signaling to suppress immune responses. universiteitleiden.nl

Phosphodiesterase (PDE) Enzyme Inhibition Research

One of caffeine's established molecular actions is the non-selective inhibition of phosphodiesterase (PDE) enzymes. researchgate.netnih.gov PDEs are responsible for degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net By inhibiting these enzymes, caffeine leads to an intracellular accumulation of cAMP and cGMP, which can trigger a cascade of downstream cellular events. researchgate.netnih.gov

While caffeine is considered a non-selective inhibitor, research has shown varying effects on different PDE families. At high concentrations, it can inhibit PDE1. frontiersin.org Studies in animal models have linked the inhibition of type IV PDE to the respiratory-stimulant effects of xanthines like caffeine. nih.gov However, the behavioral-stimulant effects are more closely associated with its primary mechanism of adenosine receptor antagonism. nih.gov The PDE-inhibitory action of caffeine is considered a distinct mechanism from its antagonism of adenosine receptors and its interactions with GABA-A receptors. nih.gov

There is limited research suggesting that the other components of Optalidon, butalbital and propyphenazone, have significant direct inhibitory effects on phosphodiesterase enzymes.

Discovery and Validation of Broader Molecular Targets and Protein Interactions

Beyond the primary targets, the constituent entities of this compound interact with a range of other proteins and molecular systems.

Butalbital: As a short-to-intermediate acting barbiturate, butalbital's principal molecular target is the gamma-aminobutyric acid type A (GABA-A) receptor. drugbank.comnih.gov Its mechanism does not involve direct stimulation of the receptor but rather potentiating the effect of the endogenous neurotransmitter GABA. drugbank.com This enhances the influx of chloride ions through the receptor's ion channel, leading to hyperpolarization of the cell membrane and central nervous system depression. Research has identified its interaction with multiple subunits of the GABA-A receptor, including alpha-2, alpha-3, and alpha-4. drugbank.com

Caffeine: Caffeine's pharmacology is complex, with several validated molecular targets beyond adenosine receptors and PDEs. nih.govresearchgate.net

GABA-A Receptors: At high concentrations, caffeine can act as an antagonist to GABA-A receptors, which may contribute to its anxiogenic effects at such doses. nih.gov

Ryanodine Receptors (RyRs): Caffeine is known to interact with RyRs, which are intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum, thereby affecting intracellular calcium signaling. nih.gov

Other Targets: Research has also pointed to caffeine's ability to inhibit acetylcholinesterase (AChE) and modulate tau protein phosphorylation, which are areas of interest in neurodegenerative disease research. nih.gov

Propyphenazone: As a pyrazolone derivative, propyphenazone is a non-steroidal anti-inflammatory drug (NSAID). nih.gov Its primary and well-established molecular target is the cyclooxygenase (COX) enzyme. nih.govparafarmacia-online.com By inhibiting COX, propyphenazone blocks the synthesis of prostaglandins from their precursor, arachidonic acid. nih.gov This inhibition of prostaglandin synthesis is the basis for its analgesic and antipyretic actions. parafarmacia-online.com

Table 2: Summary of Primary and Broader Molecular Targets

CompoundPrimary Molecular Target(s)Broader / Other Validated Targets
Butalbital GABA-A Receptor (Potentiator)Various GABA-A receptor subunits (alpha-2, -3, -4)
Caffeine Adenosine Receptors A1, A2A (Antagonist)Phosphodiesterases (PDEs), Ryanodine Receptors, GABA-A Receptors (at high concentrations), Acetylcholinesterase
Propyphenazone Cyclooxygenase (COX) EnzymesN/A in current research scope

Interactions Within Multi Component Optalidon Like Systems: Advanced Research Paradigms

Pharmacological Synergy and Interaction Mechanisms in Pre-clinical Models

Molecular and Cellular Mechanisms Underlying Enhanced Bioactivity

Studies in pre-clinical models aim to identify the molecular and cellular pathways through which the components of Optalidon-like systems interact to enhance bioactivity. For instance, combinations of analgesics with different mechanisms of action can modulate multiple pain transmission pathways, potentially leading to improved efficacy mdpi.comnih.gov. Caffeine (B1668208), a common component in these systems, is known to interact with adenosine (B11128) receptors and can influence the activity of other neurotransmitter systems, which may contribute to enhanced analgesic effects when combined with compounds like propyphenazone (B1202635) or paracetamol mdpi.com. Research suggests that caffeine can amplify the antinociceptive effect of propyphenazone, potentially through an amplification of propyphenazone's actions or an intrinsic antinociceptive effect of caffeine itself nih.gov.

While direct molecular and cellular mechanisms specifically detailing the synergy between propyphenazone and caffeine at a highly granular level in pre-clinical pain models are still areas of ongoing research, the general principle involves targeting complementary pathways. Propyphenazone, as an NSAID, primarily acts by inhibiting cyclooxygenase (COX) enzymes, reducing prostaglandin (B15479496) synthesis patsnap.com. Caffeine's stimulant properties and its interaction with adenosine receptors can influence pain perception and modulate the activity of other analgesic compounds mdpi.comresearchgate.net.

Influence of Constituent Interactions on Pharmacokinetic Profiles in Research Models (e.g., Absorption Kinetics, Distribution Patterns)

The interaction between components in multi-component systems can significantly impact their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion in research models. Changes in these parameters can influence the concentration of the active compounds at the site of action and thus affect their efficacy and duration of action.

Research on the interaction between caffeine and other drugs has shown that caffeine can influence the pharmacokinetics of co-administered compounds. For example, caffeine is primarily metabolized by the CYP1A2 enzyme livermetabolism.combiorxiv.org. Interactions can occur if other drugs are also substrates or inhibitors of this enzyme nih.govtaylorfrancis.com. Studies have investigated the effect of caffeine on the pharmacokinetics of paracetamol, another common component in some this compound-like formulations, showing that caffeine can increase the solubility and accelerate the absorption of paracetamol researchgate.netfarmaceut.orgresearchgate.netresearchgate.net. This suggests that the presence of caffeine in an this compound-like system could potentially alter the absorption kinetics of other analgesic components in research models.

Data on the specific pharmacokinetic interactions between propyphenazone and caffeine in research models are less extensively documented in the provided search results compared to caffeine-paracetamol interactions. However, the general principle of pharmacokinetic interactions through metabolic enzyme pathways (such as cytochrome P450 enzymes involved in drug metabolism) or effects on absorption and distribution is relevant to multi-component systems. Physiologically based pharmacokinetic (PBPK) modeling is a tool used in research to predict drug-drug interactions and understand the kinetic processes of drug metabolism in vivo mdpi.comnih.gov.

Chemical and Supramolecular Interactions

Beyond pharmacological effects, the chemical and supramolecular interactions between the components of this compound-like systems are crucial for understanding their solid-state properties, solubility, and permeability. These interactions influence the formulation and ultimately the bioavailability of the active ingredients.

Intermolecular Association Studies: Solubility, Transmembrane Permeation, and Phase Partitioning of Components

Intermolecular associations between the components in solution or solid state can affect their solubility, how well they permeate biological membranes, and their partitioning between different phases. Studies on caffeine and paracetamol, for instance, have demonstrated that intermolecular association can lead to an increase in the solubility of paracetamol in the presence of caffeine researchgate.netfarmaceut.orgresearchgate.net. This interaction is suggested to be in the form of an association complex, potentially with a 1:1 stoichiometry researchgate.netfarmaceut.org.

The influence of such associations on transmembrane permeation has also been investigated in model systems. Research indicates that the interaction between caffeine and paracetamol can affect the transmembrane transport of paracetamol, with the effect being more pronounced under certain conditions (e.g., alkaline conditions and in distilled water) farmaceut.orgresearchgate.net. Caffeine's interaction with model lipid membranes has also been studied, showing that while caffeine may not spontaneously partition into a bilayer from an aqueous environment, it can be included if present during membrane self-assembly, preferentially locating in the hydrophobic region nih.gov. This research is relevant for understanding the potential influence of caffeine on the permeability of other components in a multi-component system.

Interactive Data Table: Solubility Enhancement of Paracetamol by Caffeine

Caffeine ConcentrationParacetamol Solubility
LowBaseline Solubility
Presence of CaffeineIncreased Solubility researchgate.netfarmaceut.orgresearchgate.net

Research into Co-crystal Development for Multi-Component Pharmaceutical Systems

Co-crystallization is a technique used in pharmaceutical research to create multi-component crystalline materials composed of two or more compounds, typically an API and a co-former, within the same crystal structure researchgate.netnih.gov. This approach can be applied to multi-component pharmaceutical systems to modify the physicochemical properties of the active ingredients without altering their chemical structure nih.gov.

Research has explored the co-crystallization of compounds relevant to this compound-like systems, such as propyphenazone and caffeine, with various co-formers researchgate.netrsc.org. Co-crystals can offer advantages such as improved solubility, dissolution rate, and physical stability compared to the individual components nih.govrsc.orgmdpi.com. Studies have specifically investigated the design of co-crystals for molecules like propyphenazone and caffeine, even for those with limited hydrogen bonding functionalities rsc.orgmdpi.com.

The development of API-API co-crystals, where both components are active pharmaceutical ingredients, is a particularly relevant area for multi-component analgesics. These co-crystals can potentially deliver multimodal therapy and offer unique dissolution profiles, which may influence the pharmacokinetic properties and potentially lead to synergistic effects nih.govresearchgate.netijper.org. For example, research has been conducted on API-API co-crystals involving analgesic compounds to achieve improved efficacy and potentially better pharmacokinetic profiles nih.govresearchgate.netmdpi.com.

Interactive Data Table: Potential Benefits of Co-crystallization in Multi-Component Systems

PropertyEffect of Co-crystallization (Potential)
SolubilityImproved nih.govrsc.orgmdpi.com
Dissolution RateImproved nih.govrsc.orgmdpi.com
Physical StabilityImproved nih.govrsc.org
BioavailabilityPotential Improvement mdpi.comijper.org
Pharmacokinetic ProfilePotential Modification nih.govresearchgate.net

Note: These are potential benefits observed in co-crystal research involving various APIs and co-formers, including those relevant to multi-component analgesic systems. Specific outcomes are dependent on the chosen co-former and crystallization conditions.

Historical and Evolving Research Trajectories for Multi Component Analgesic Systems

Archival Analysis of Pre-clinical Research on Optalidon-like Formulations

This compound is recognized as a combination analgesic formulation that historically contained butalbital, propyphenazone (B1202635), and caffeine (B1668208). ebi.ac.uk While specific detailed archival pre-clinical research solely focused on the precise this compound formulation (butalbital, propyphenazone, caffeine) is not extensively documented in readily available public domain search results, the components and similar multi-component analgesic formulations have been subject to pre-clinical investigation over time.

Early pre-clinical research in pain management often involved in vivo models to assess the analgesic efficacy of single compounds and simple combinations. For formulations containing barbiturates like butalbital, studies would have likely focused on their sedative and analgesic properties, potentially using models of acute pain. guidetopharmacology.orgnih.gov Propyphenazone, a pyrazolone (B3327878) derivative with analgesic and antipyretic effects, would have also been evaluated for its pain-relieving capabilities in various pre-clinical settings. wikipedia.orgnih.gov Caffeine, known for its stimulant properties, was often included in analgesic combinations, and pre-clinical studies may have explored its potential to enhance the effects of other analgesics or counteract sedation. fishersci.ca

Archival analysis of research from the era when formulations like this compound were prevalent reveals a focus on empirical observation and in vivo efficacy testing. The methodologies were less sophisticated than modern approaches, with limited capacity for detailed investigation into the precise pharmacokinetic and pharmacodynamic interactions of multiple components at a molecular level in pre-clinical models.

Despite the limited specific pre-clinical data on this compound itself within the search results, the historical context of its components and similar combinations provides insight into the pre-clinical research landscape of that period, characterized by the evaluation of multi-component systems based on observed analgesic effects in relevant animal models.

Evolution of Research Paradigms and Methodologies for Combination Chemical Entities over Time

The research paradigms and methodologies for investigating combination chemical entities in pain management have evolved significantly since the era of early multi-component analgesics like this compound. Historically, the development of analgesics often stemmed from the serendipitous discovery of natural compounds or simple modifications of existing structures. fishersci.com Pre-clinical evaluation primarily relied on basic animal models of pain, such as thermal or mechanical nociception tests.

The understanding of pain itself has deepened considerably, moving from a simplistic view to recognizing it as a complex phenomenon involving multiple pathways and mediators. wikipedia.org This evolving understanding has driven a shift towards more sophisticated research paradigms. The concept of "multimodal analgesia," which involves using multiple medications with different mechanisms of action to target various pain pathways, has become a cornerstone of modern pain management research and practice. scribd.comuni.lufishersci.ca

The methodologies in pre-clinical research for combination analgesics have become more rigorous and diverse. Modern approaches often involve:

Target Identification and Validation: Research now focuses on identifying specific molecular targets involved in pain signaling and validating these targets using advanced cellular and molecular techniques. wikipedia.orgwikidoc.org

In Vitro Studies: High-throughput screening and in vitro assays are used to evaluate the activity of individual compounds and combinations on specific receptors, enzymes, and ion channels involved in pain.

Advanced In Vivo Models: A wider range of animal models that better mimic different types of pain (e.g., neuropathic pain, inflammatory pain) are employed to assess the efficacy and potential synergistic effects of combination therapies. wikipedia.orgwikidoc.org These models allow for the investigation of the effects of combinations on pain processing in the peripheral and central nervous systems.

Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are conducted to understand how each component of a combination is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and how they interact to produce their effects (pharmacodynamics). This includes investigating potential drug-drug interactions at a pre-clinical level.

Investigation of Synergism: Modern pre-clinical research utilizes sophisticated experimental designs and statistical analyses to determine if the effect of a combination is synergistic, additive, or antagonistic. This often involves dose-response studies of individual components and their combinations.

Biomarker Discovery: Efforts are underway to identify biomarkers that can predict response to analgesic therapies, including combinations, and to monitor their effects in pre-clinical and clinical settings. wikipedia.org

The evolution is also driven by the need for safer and more effective pain relief, particularly in light of concerns surrounding opioids and other traditional analgesics. wikipedia.orgfishersci.cauni.lu This has led to increased research into non-opioid combinations and the repurposing of existing drugs for pain management. fishersci.cauni.lusigmaaldrich.com

Emerging Research Directions and Challenges in Multi Component Chemical Compound Studies

Deeper Elucidation of Inter-Compound Molecular Mechanisms in Complex Biological Systems

Understanding how propyphenazone (B1202635), paracetamol, and caffeine (B1668208) interact at the molecular level within the body is crucial for optimizing their therapeutic benefits and minimizing potential drawbacks. While the individual mechanisms of these compounds are partially understood—propyphenazone and paracetamol primarily involving cyclooxygenase (COX) enzyme inhibition to reduce prostaglandin (B15479496) synthesis patsnap.commims.com, and caffeine acting as a central nervous system stimulant and analgesic adjuvant dottortili.comnih.gov—the precise mechanisms of their synergistic or additive effects in combination are still areas of active research. nih.govresearchgate.net

Research in this area aims to:

Identify the specific molecular targets and pathways influenced by the combination that are not significantly affected by individual components.

Determine how the presence of one compound alters the pharmacokinetics and pharmacodynamics of the others. For instance, caffeine has been shown to accelerate the absorption of paracetamol and enhance its analgesic potency. sci-hub.senih.govscispace.com

Investigate potential off-target effects or interactions that might arise only when the compounds are present together.

Utilize advanced techniques to map the molecular networks modulated by the combination in relevant tissues and cell types involved in pain and fever pathways.

Challenges include the complexity of biological systems, the dynamic nature of drug interactions, and the difficulty in isolating the effects of individual components within the combination.

Development of Novel Research Models for Investigating Intricate Chemical Interactions

Traditional research models, often designed for single-compound studies, may not fully capture the complexities of multi-component systems. Novel models are needed to accurately assess the interactions between propyphenazone, paracetamol, and caffeine.

Emerging research directions include:

Development of in vitro co-culture systems or organ-on-a-chip models that can mimic the physiological environment and allow for the study of compound interactions in a more relevant context.

Creation of in vivo animal models that can better reflect the human response to this specific combination, considering potential species differences in metabolism and target expression. mdpi.com

Utilization of computational modeling and simulation approaches to predict potential interactions and synergistic effects based on the known properties of the individual compounds.

Development of analytical methods capable of simultaneously quantifying and tracking the distribution and metabolism of all components of Optalidon within biological matrices. Studies have explored spectrophotometric and chromatographic methods for the simultaneous determination of paracetamol, propyphenazone, and caffeine in tablet formulations. mdpi.comtsijournals.comfiocruz.brijper.org

Challenges involve the validation of these novel models against clinical observations and ensuring their predictive accuracy for human responses.

Integration of Multi-Omics Data in Combination Research to Identify Novel Pathways

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and can be powerful tools for studying multi-component compounds. arxiv.orgnih.govmdpi.com

Applying multi-omics to the study of this compound's components in combination can help to:

Identify global changes in gene expression, protein levels, and metabolic profiles induced by the combination.

Uncover novel biological pathways or networks that are modulated by the synergistic action of the components.

Identify potential biomarkers that can predict individual responses to the combination or indicate potential for adverse effects.

Understand how genetic variations might influence the metabolism and efficacy of the combination in different individuals.

Challenges lie in the integration and analysis of large, complex datasets from different omics platforms, as well as the interpretation of the biological significance of the findings. arxiv.orgnih.govoup.com

Addressing Challenges in Pre-clinical Predictivity and Translational Research for Multi-Component Systems

A significant challenge in drug development is the translation of preclinical findings to clinical efficacy and safety. This is particularly complex for multi-component systems where interactions can lead to unpredictable outcomes in humans. researchgate.netnih.govd-nb.info

Research in this area focuses on:

Improving the predictive validity of preclinical models for analgesic combinations by ensuring they accurately reflect the human pain experience and the complex interplay of the compounds. mdpi.comnih.govfrontiersin.org

Developing better translational biomarkers that can bridge the gap between preclinical observations and clinical responses.

Designing clinical trials that can effectively evaluate the efficacy and safety of fixed-dose combinations, accounting for potential interactions and variability in patient populations. researchgate.net

Addressing the challenges in assessing the long-term effects and potential for drug interactions when the components of this compound are used in combination with other medications. nih.govhealthwire.pkmdpi.com

Q & A

Q. How can computational chemistry enhance understanding of this compound’s molecular interactions?

  • Methodology : Apply molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to cough-related receptors (e.g., NMDA, adenosine A2A). Validate predictions with surface plasmon resonance (SPR) assays .
  • Data Integration : Cross-reference in silico results with transcriptomic datasets (e.g., GEO) to identify downstream signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.